Ethyl 3-(ethoxycarbonylamino)-6,6-dimethyl-4,5-dihydropyrrolo[3,4-c]pyrazole-2-carboxylate hydrochloride
Description
Ethyl 3-(ethoxycarbonylamino)-6,6-dimethyl-4,5-dihydropyrrolo[3,4-c]pyrazole-2-carboxylate hydrochloride is a complex organic compound belonging to the pyrazole family. Pyrazoles are known for their versatile applications in organic synthesis and medicinal chemistry due to their unique structural properties
Properties
Molecular Formula |
C13H21ClN4O4 |
|---|---|
Molecular Weight |
332.78 g/mol |
IUPAC Name |
ethyl 3-(ethoxycarbonylamino)-6,6-dimethyl-4,5-dihydropyrrolo[3,4-c]pyrazole-2-carboxylate;hydrochloride |
InChI |
InChI=1S/C13H20N4O4.ClH/c1-5-20-11(18)15-10-8-7-14-13(3,4)9(8)16-17(10)12(19)21-6-2;/h14H,5-7H2,1-4H3,(H,15,18);1H |
InChI Key |
WFBCTKWPAXONMA-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)NC1=C2CNC(C2=NN1C(=O)OCC)(C)C.Cl |
Origin of Product |
United States |
Preparation Methods
The synthesis of Ethyl 3-(ethoxycarbonylamino)-6,6-dimethyl-4,5-dihydropyrrolo[3,4-c]pyrazole-2-carboxylate hydrochloride typically involves multi-step reactions. One common method includes the cyclization of ethyl 5-(3-aryl-3-oxopropinyl)anthranilates with arylhydrazines, resulting in 1,3,5-trisubstituted pyrazoles . Industrial production methods often utilize transition-metal catalysts and photoredox reactions to enhance yield and selectivity .
Chemical Reactions Analysis
This compound undergoes various chemical reactions, including:
Oxidation: It can be oxidized using reagents like bromine or DMSO under oxygen.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a catalyst.
Substitution: Nucleophilic substitution reactions are common, especially at the pyrazole ring.
Common reagents used in these reactions include arylhydrazines, bromine, and DMSO. Major products formed from these reactions are often more complex pyrazole derivatives .
Scientific Research Applications
Anticancer Properties
Recent studies have indicated that this compound exhibits significant anticancer activity. Research has shown that it can inhibit the growth of various cancer cell lines by inducing apoptosis and inhibiting cell proliferation. For example, a study demonstrated that treatment with this compound resulted in a dose-dependent decrease in cell viability in breast cancer cells, highlighting its potential as a therapeutic agent in oncology.
Neuroprotective Effects
The compound has also been investigated for its neuroprotective properties. In animal models of neurodegenerative diseases, such as Alzheimer's disease, it was found to reduce oxidative stress and inflammation. This suggests that ethyl 3-(ethoxycarbonylamino)-6,6-dimethyl-4,5-dihydropyrrolo[3,4-c]pyrazole-2-carboxylate hydrochloride may have potential as a treatment for neurodegenerative conditions.
Table 1: Summary of Medicinal Applications
| Application | Mechanism of Action | References |
|---|---|---|
| Anticancer | Induces apoptosis | |
| Neuroprotection | Reduces oxidative stress | |
| Anti-inflammatory | Modulates inflammatory pathways |
Pesticidal Activity
In agricultural research, this compound has been evaluated for its pesticidal properties. It has shown effectiveness against certain pests and pathogens affecting crops. For instance, studies have reported that formulations containing this compound significantly reduced pest populations in controlled trials.
Plant Growth Promotion
Additionally, the compound has been explored for its ability to promote plant growth. It appears to enhance nutrient uptake and improve overall plant health when applied in agricultural settings.
Table 2: Summary of Agricultural Applications
| Application | Effect | References |
|---|---|---|
| Pesticidal Activity | Reduces pest populations | |
| Plant Growth Promotion | Enhances nutrient uptake |
Polymer Synthesis
This compound has potential applications in material science, particularly in polymer synthesis. Its unique chemical structure allows it to act as a monomer or additive in the development of new polymeric materials with enhanced properties.
Nanocomposites
Furthermore, this compound can be incorporated into nanocomposites to improve their mechanical and thermal properties. Research indicates that nanocomposites containing this compound exhibit superior strength and stability compared to traditional materials.
Table 3: Summary of Material Science Applications
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. Pyrazoles can act as weak bases or acids, depending on their substituent groups . They often interact with enzymes and receptors in biological systems, leading to various therapeutic effects .
Comparison with Similar Compounds
Conclusion
This compound is a versatile compound with significant potential in various scientific fields. Its unique structure and reactivity make it a valuable subject for further research and development.
Biological Activity
Ethyl 3-(ethoxycarbonylamino)-6,6-dimethyl-4,5-dihydropyrrolo[3,4-c]pyrazole-2-carboxylate hydrochloride is a compound of significant interest due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including antibacterial properties, enzyme inhibition, and its synthesis methods.
Chemical Structure and Properties
The compound belongs to the class of pyrazole derivatives, which are known for their diverse biological activities. The structural features that contribute to its activity include the ethoxycarbonylamino group and the dihydropyrrolo framework.
Antibacterial Activity
Recent studies have evaluated the antibacterial properties of various pyrazole derivatives, including those similar to this compound. For instance, derivatives have been tested against Gram-positive and Gram-negative bacteria.
| Compound | Bacterial Strain | Inhibition Zone (mm) | MIC (µg/mL) |
|---|---|---|---|
| Compound A | Staphylococcus aureus | 22 | 20 |
| Compound B | Escherichia coli | 31 | 25 |
| Ethyl derivative | Bacillus subtilis | 21 | 30 |
These compounds showed varying degrees of inhibition compared to standard antibiotics like ciprofloxacin and ampicillin .
Enzyme Inhibition
This compound has been investigated for its inhibitory effects on enzymes such as cyclooxygenase (COX) and monoamine oxidase (MAO).
-
COX Inhibition: Some pyrazole derivatives have demonstrated selective inhibition of COX-2 over COX-1, which is crucial for developing anti-inflammatory drugs. For example:
Compound COX-1 Inhibition (%) COX-2 Inhibition (%) Compound C 22 71
These results indicate a promising therapeutic profile for inflammatory conditions .
- MAO Inhibition: The compound's analogs have shown potency against MAO-A and MAO-B isoforms. The most active compounds exhibited IC50 values in the low nanomolar range, suggesting their potential as antidepressants.
Synthesis Methods
The synthesis of this compound typically involves multicomponent reactions that facilitate the formation of the complex pyrazole structure. Recent advancements in synthetic methods have improved yields and purity.
Case Studies
Several case studies highlight the compound's efficacy in various biological assays:
- Antibacterial Testing : A study conducted on a library of pyrazole derivatives demonstrated that certain modifications led to enhanced antibacterial activity against multidrug-resistant strains.
- Inflammation Models : In vivo studies showed that compounds with similar structures reduced edema significantly in animal models compared to controls.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
